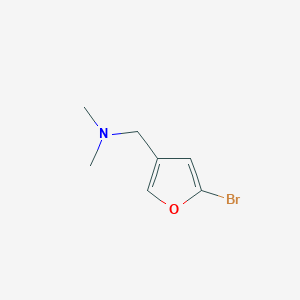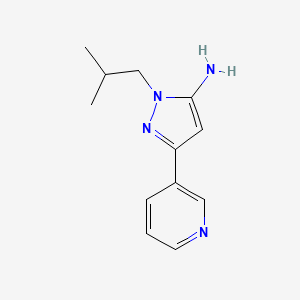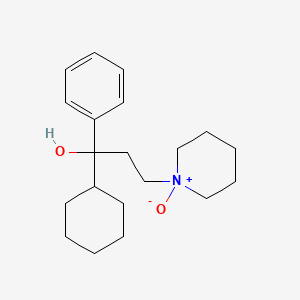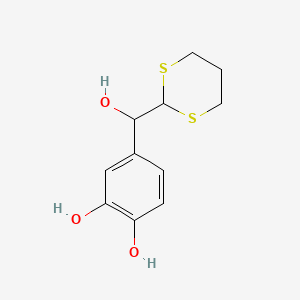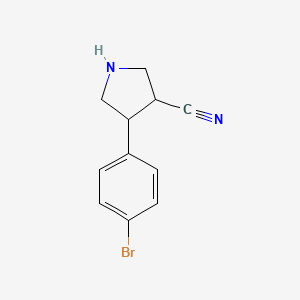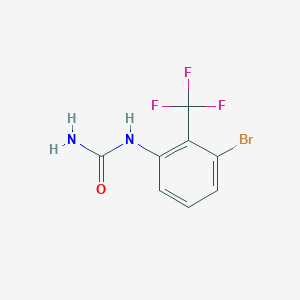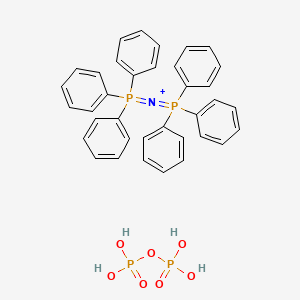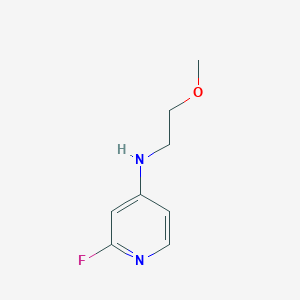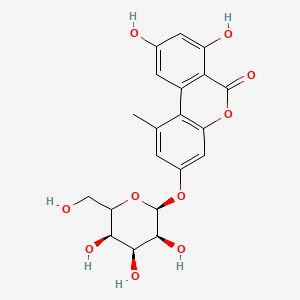
3-O-beta-D-Glucopyranosyl Alternariol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-beta-D-Glucopyranosyl Alternariol is a glucosylated derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are known for their biological activities, including antifungal and anticancer properties . The glucosylation of alternariol enhances its solubility and stability, making it a compound of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol can be achieved through chemo-enzymatic methods. One approach involves the use of glycosidases, which catalyze the transfer of glucose to alternariol . This method is efficient and allows for the selective glucosylation of alternariol at the 3-O position . The reaction conditions typically involve the use of a suitable buffer, such as Tris-HCl, at an optimal pH and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. Enzymes such as sucrose phosphorylase have been employed for the large-scale production of glucosylated compounds . These processes are advantageous due to their specificity, mild reaction conditions, and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
3-O-beta-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deglucosylated alternariol.
Substitution: The glucosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of glucosylated ketones or aldehydes.
Reduction: Formation of deglucosylated alternariol.
Substitution: Formation of substituted glucosyl derivatives.
Aplicaciones Científicas De Investigación
3-O-beta-D-Glucopyranosyl Alternariol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol involves several pathways:
Comparación Con Compuestos Similares
Similar Compounds
Alternariol: The parent compound, known for its genotoxic and mutagenic properties.
Alternariol Monomethyl Ether: A derivative with similar biological activities but different solubility and stability profiles.
Alternariol-3-sulfate: Another derivative with enhanced solubility and different biological activities.
Uniqueness
3-O-beta-D-Glucopyranosyl Alternariol is unique due to its enhanced solubility and stability compared to its parent compound, alternariol . The glucosylation also imparts additional biological activities, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H20O10 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
7,9-dihydroxy-1-methyl-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-9(28-20-18(26)17(25)16(24)13(6-21)30-20)5-12-14(7)10-3-8(22)4-11(23)15(10)19(27)29-12/h2-5,13,16-18,20-26H,6H2,1H3/t13?,16-,17-,18-,20+/m0/s1 |
Clave InChI |
DOYQZZWFQGCFNI-ZHCAXBBDSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



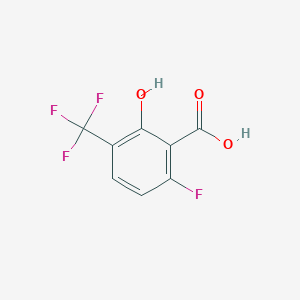
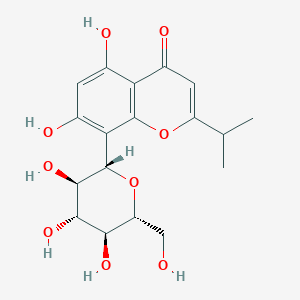
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
